REACTION_CXSMILES
|
[C:1]([OH:10])(=O)[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[NH2:4].[CH3:11][NH2:12].C(O[C:16](OCC)(OCC)[CH2:17][CH3:18])C.CC1C=CC(S(O)(=O)=O)=CC=1>[OH-].[Na+]>[CH2:17]([C:16]1[N:12]([CH3:11])[C:1](=[O:10])[C:2]2[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:4]=1)[CH3:18] |f:4.5|
|
Name
|
|
Quantity
|
13.7 g
|
Type
|
reactant
|
Smiles
|
C(C=1C(N)=CC=CC1)(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC)(OCC)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C=CC(=CC1)S(=O)(=O)O
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
with stirring for 3 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
the mixture stirred vigourously
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=NC2=CC=CC=C2C(N1C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.67 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 72.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |